Methyl 6-cyclohexylidene-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyclohexylidene-3-oxohexanoate is an organic compound with the molecular formula C13H20O3 It is a derivative of hexanoic acid and features a cyclohexylidene group attached to the hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-cyclohexylidene-3-oxohexanoate can be synthesized through the ozonolytic cleavage of cyclohexene. The process involves the following steps :
Ozonolysis: Cyclohexene is reacted with ozone in the presence of dichloromethane and methanol at -78°C. The reaction forms an ozonide intermediate.
Reduction: The ozonide intermediate is then treated with a reducing agent such as dimethyl sulfide or zinc to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclohexylidene-3-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyclohexylidene-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 6-cyclohexylidene-3-oxohexanoate involves its interaction with various molecular targets:
Enzymatic Reactions: The compound can act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction.
Pathways: It may participate in metabolic pathways involving fatty acid derivatives and ketone bodies.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-oxohexanoate: A simpler analog without the cyclohexylidene group.
Methyl 6,6-dimethoxyhexanoate: Contains additional methoxy groups, altering its reactivity and properties.
Uniqueness
Methyl 6-cyclohexylidene-3-oxohexanoate is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity .
Properties
CAS No. |
78249-37-3 |
---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 6-cyclohexylidene-3-oxohexanoate |
InChI |
InChI=1S/C13H20O3/c1-16-13(15)10-12(14)9-5-8-11-6-3-2-4-7-11/h8H,2-7,9-10H2,1H3 |
InChI Key |
SCIKOJWHTULJHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.